2,3-Anthracenedicarboxylic Anhydride
Overview
Description
2,3-Anthracenedicarboxylic Anhydride, also known as Anthra[2,3-c]furan-1,3-dione, is an organic compound with the molecular formula C16H8O3 . It has a molecular weight of 248.23 g/mol . This compound is a widely used organic compound with versatile applications in various fields of research and industry.
Molecular Structure Analysis
The compound has a complex structure with a 2D and 3D conformer . The IUPAC name is naphtho2,3-fbenzofuran-1,3-dione . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .Chemical Reactions Analysis
Acid anhydrides react with water to form carboxylic acids . They also react with amines to form amides . The presence of pyridine facilitates proton transfers during the reaction .Physical And Chemical Properties Analysis
2,3-Anthracenedicarboxylic Anhydride has a density of 1.453 g/cm3 . Its boiling point is 497.482ºC at 760 mmHg . The compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 43.4 Ų .Scientific Research Applications
Chemical Properties and Structure
Anthra[2,3-c]furan-1,3-dione has the molecular formula C16H8O3 . It’s a chemical compound with interesting properties and structure that make it suitable for various applications.
Biologically Active Compounds
Derivatives of Anthra[2,3-b]furan-5,10-diones hold promise in the search for biologically active compounds . These derivatives have shown superior antiproliferative activity compared to the corresponding thiophene and pyrrole analogs .
Antitumor Agents
Some derivatives of Anthra[2,3-b]furan-5,10-diones have been patented as potential antitumor agents . They have shown high antiproliferative potency against a panel of wild type and drug resistant tumor cell lines .
Chemotherapy Drugs
Linear furan-containing derivatives of anthraquinones represent a promising class of compounds for the search of improved chemotherapy drugs . They have shown superior antiproliferative activity compared to other similar compounds .
Photochemical Properties
Anthraquinones, substituted at the peri position of the quinone ring system, possess interesting photochemical properties . These properties make them potentially useful in various fields such as nano-technology, microelectronics, laser technology, and information storage .
Mechanism of Action
Target of Action
The primary targets of Anthra[2,3-c]furan-1,3-dione are topoisomerases 1 and 2 . These enzymes play a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA.
Mode of Action
Anthra[2,3-c]furan-1,3-dione interacts with its targets by forming stable intercalative complexes with the duplex DNA . This interaction attenuates the unwinding of supercoiled DNA mediated by topoisomerases 1 and 2 . The mechanism of action is different from conventional DNA-enzyme tertiary complex formation .
Biochemical Pathways
The interaction of Anthra[2,3-c]furan-1,3-dione with DNA and topoisomerases affects the DNA replication and transcription pathways . The downstream effects include the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Safety and Hazards
Future Directions
The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.
properties
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6812-14-2 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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